3,3-Dimethyl-2-oxobutyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-oxobutyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly known as DIMBOA, and it belongs to the class of benzoxazinoids, which are secondary metabolites found in plants. DIMBOA has been studied extensively due to its unique chemical properties and potential applications in various fields such as agriculture, medicine, and material science.
Wirkmechanismus
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In insects, DIMBOA has been shown to inhibit the activity of digestive enzymes, leading to starvation and death. In cancer cells, DIMBOA has been shown to induce apoptosis by activating various signaling pathways.
Biochemical and Physiological Effects:
DIMBOA has been shown to have various biochemical and physiological effects. In insects, DIMBOA has been shown to cause feeding inhibition, growth inhibition, and mortality. In cancer cells, DIMBOA has been shown to induce apoptosis and inhibit cell proliferation. DIMBOA has also been shown to have antioxidant properties, which can help in the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIMBOA in lab experiments include its unique chemical properties, low toxicity, and potential applications in various fields. However, the limitations of using DIMBOA in lab experiments include its low solubility in water, which can make it difficult to work with, and the need for specialized equipment and techniques for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of DIMBOA. In agriculture, further research can be done to develop natural insecticides based on DIMBOA. In medicine, further research can be done to explore the potential anti-cancer properties of DIMBOA and its mechanism of action. In material science, further research can be done to explore the potential applications of DIMBOA as a building block for the synthesis of novel materials. Overall, the study of DIMBOA has significant potential for the development of new technologies and applications in various fields.
Synthesemethoden
DIMBOA can be synthesized through various methods, including chemical synthesis and biotechnological methods. The chemical synthesis of DIMBOA involves the condensation of 2-ethylphenylglyoxalate and 3,3-dimethylacetoacetate in the presence of a base catalyst. Biotechnological methods involve the use of genetically modified organisms to produce DIMBOA.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been extensively studied for its potential applications in various fields. In agriculture, DIMBOA has been shown to have insecticidal properties, which can help in the development of natural insecticides. In medicine, DIMBOA has been studied for its potential anti-cancer properties. Studies have shown that DIMBOA can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. DIMBOA has also been studied for its potential applications in material science, where it can be used as a building block for the synthesis of novel materials.
Eigenschaften
Molekularformel |
C23H23NO5 |
---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-oxobutyl) 2-(2-ethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H23NO5/c1-5-14-8-6-7-9-18(14)24-20(26)16-11-10-15(12-17(16)21(24)27)22(28)29-13-19(25)23(2,3)4/h6-12H,5,13H2,1-4H3 |
InChI-Schlüssel |
CICQIHVKGBFEHQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C |
Kanonische SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.